

# 4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine

## chemical structure and IUPAC name

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### Compound of Interest

Compound Name:	4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine
Cat. No.:	B1268523

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## An In-Depth Technical Guide to 4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, IUPAC nomenclature, physicochemical properties, and a proposed synthesis protocol for **4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine**. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, materials science, and chemical synthesis.

## Chemical Structure and IUPAC Name

The chemical compound of interest is **4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine**. Its structure is characterized by a central pyrimidine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms. The pyrimidine core is substituted with a phenyl group at the 4-position, a trifluoromethyl group at the 6-position, and an amine group at the 2-position.

IUPAC Name: **4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine**<sup>[1]</sup>

CAS Number: 26974-09-4<sup>[2]</sup><sup>[3]</sup>

Molecular Formula: C<sub>11</sub>H<sub>8</sub>F<sub>3</sub>N<sub>3</sub>[\[1\]](#)

SMILES: Nc1nc(cc(n1)C(F)(F)F)c2ccccc2[\[1\]](#)

The structural representation of **4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine** is depicted in the following diagram:

Chemical structure of **4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine**.

## Physicochemical Properties

A summary of the key physicochemical properties for **4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine** is provided in the table below. This data is essential for understanding the compound's behavior in various experimental and biological systems.

Property	Value	Reference
Molecular Weight	239.2 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Melting Point	130 - 132 °C	<a href="#">[2]</a>
Purity	97%	<a href="#">[2]</a>
Appearance	White or light yellow solid	
Solubility	Expected to have moderate solubility in organic solvents.	<a href="#">[4]</a>

## Experimental Protocols: Proposed Synthesis

While a specific, peer-reviewed synthesis for **4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine** has not been detailed in the searched literature, a plausible and efficient synthetic route can be proposed based on established methods for the synthesis of 2-aminopyrimidines. The most direct approach involves the condensation of a 1,3-dicarbonyl compound with guanidine.

Proposed Synthetic Route:

The synthesis can be achieved through the cyclocondensation reaction of 4,4,4-trifluoro-1-phenylbutane-1,3-dione with guanidine.

## Reaction Scheme:

Proposed synthesis of **4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine**.

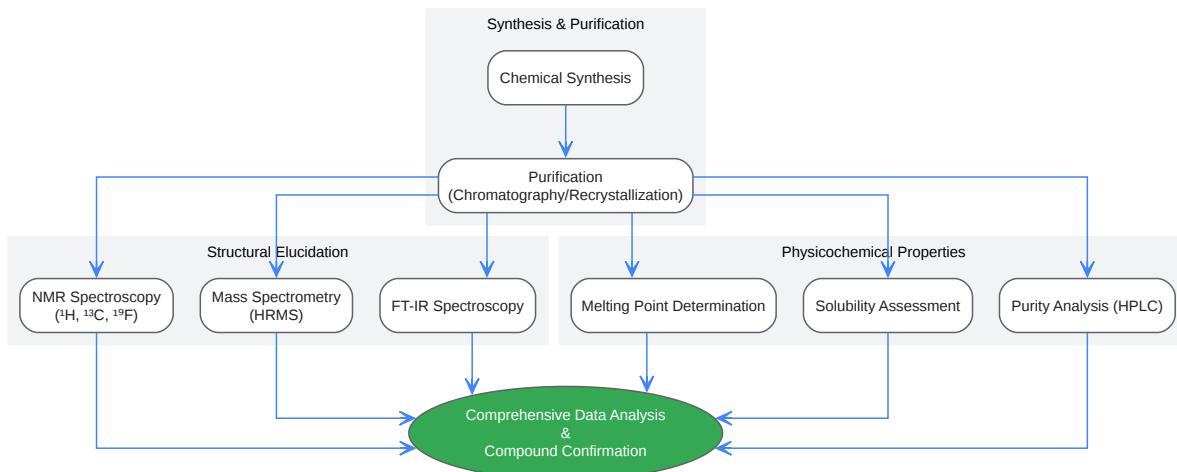
## Detailed Methodology:

- Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,4,4-trifluoro-1-phenylbutane-1,3-dione (1 equivalent) and a suitable solvent such as ethanol or isopropanol.
- Addition of Reagents: Add guanidine hydrochloride (1.1 equivalents) and a base, such as sodium ethoxide or potassium carbonate (2-3 equivalents), to the reaction mixture.
- Reaction Conditions: The reaction mixture is heated to reflux and stirred for a period of 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then taken up in water and extracted with an organic solvent like ethyl acetate.
- Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure **4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine**.

This general protocol is based on well-established pyrimidine synthesis methodologies and can be optimized for higher yields and purity.[\[5\]](#)[\[6\]](#)

## Logical Workflow for Compound Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of a newly synthesized chemical compound like **4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine**.

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A logical workflow for the characterization of a synthesized compound.

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